2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde
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Overview
Description
2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is a heterocyclic compound that combines the structural features of thienopyrimidine and benzaldehyde.
Scientific Research Applications
2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Mechanism of Action
Target of Action
The primary target of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . This disruption in energy metabolism leads to ATP depletion, which is detrimental to the survival of the bacteria .
Pharmacokinetics
Its activity against different strains of mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in these organisms .
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis due to ATP depletion . The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .
Action Environment
The action of this compound can be influenced by the environment within the host organism. For example, the compound was less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes with the addition of desiccants like calcium chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,2-d]pyrimidin-4-one: Differing in the position of the nitrogen atoms in the pyrimidine ring, this compound also exhibits anticancer properties.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, known for its antimicrobial activity.
Uniqueness: 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is unique due to its specific structural combination of thienopyrimidine and benzaldehyde, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-7-9-3-1-2-4-11(9)17-12-10-5-6-18-13(10)15-8-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPTCKPTLFUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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